molecular formula C26H22N2O2 B5147084 11-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5147084
M. Wt: 394.5 g/mol
InChI Key: ICXNYSWSOPJYPJ-UHFFFAOYSA-N
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Description

11-Phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[b,e][1,4]diazepinone derivative characterized by a seven-membered diazepine ring fused to two benzene moieties. Key structural features include:

  • Phenyl substituent at position 11.
  • Phenylcarbonyl group (benzamide) at position 5. This compound is synthesized via solvent-free, multi-component condensation reactions catalyzed by silica-supported acids or metal triflates, as seen in structurally related analogs .

Properties

IUPAC Name

2-benzoyl-6-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2/c29-23-13-7-12-21-24(23)25(17-8-3-1-4-9-17)28-20-15-14-19(16-22(20)27-21)26(30)18-10-5-2-6-11-18/h1-6,8-11,14-16,25,27-28H,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXNYSWSOPJYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of substituted 2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-phenyl-1H-dibenzo[b,e][1,4]diazepin-1-ones with m-chloroperoxybenzoic acid has been reported . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis, which allows for efficient and scalable production. Continuous flow chemistry has been successfully applied to the synthesis of various benzodiazepines, offering advantages such as improved reaction control and reduced waste .

Chemical Reactions Analysis

Types of Reactions

11-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperoxybenzoic acid can yield oxidized derivatives of the compound .

Scientific Research Applications

11-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the central nervous system. It is believed to exert its effects by binding to the benzodiazepine binding site on the GABA_A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) and leading to anxiolytic and anticonvulsant effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The phenylcarbonyl group in the target compound contrasts with dimethylamino in SPR and chlorine/halogens in pharmaceutical analogs . Electron-withdrawing groups (e.g., phenylcarbonyl, nitro) may reduce basicity and alter binding affinities compared to electron-donating groups (e.g., dimethylamino). Chromenyl and nitrophenyl substituents in analogs suggest versatility in modifying the diazepinone core for diverse applications.

Synthesis :

  • Solvent-free, catalytic methods (e.g., silica-supported Fe(OTs)₃ ) are preferred for eco-friendly synthesis, whereas pharmaceutical derivatives often use stepwise functionalization .

Functional and Application-Based Comparisons

Fluorescent Sensing (SPR vs. Target Compound)
  • SPR (dimethylamino-substituted) exhibits turn-off fluorescence for picric acid detection due to electron-rich dimethylamino groups enabling charge-transfer interactions .
  • The target compound’s phenylcarbonyl group may hinder such interactions due to its electron-deficient nature, suggesting divergent applications (e.g., catalysis or metallo-organic frameworks).
Pharmacological Potential
  • Chlorinated benzodiazepines (e.g., 7-chloro-5-(2-chlorophenyl)-derivatives ) are established in anxiolytic drugs. The target compound’s lack of halogens and presence of bulky phenyl groups may reduce CNS activity but improve metabolic stability.
Explosive Detection (Nitro-Substituted Analogs)
  • The 3-nitrophenyl analog (CAS: 566930-76-5 ) shares structural similarity with the target compound but includes a nitro group, which is critical for explosive sensing.

Biological Activity

11-Phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C23H24N2OC_{23}H_{24}N_2O and a molecular weight of 348.45 g/mol. Its structure features a dibenzo diazepine framework which is known for various pharmacological effects.

Anticancer Properties

Research indicates that derivatives of dibenzo diazepines exhibit significant anticancer activity. A study assessed the cytotoxic effects of various analogs on cancer cell lines such as HeLa and U87. The results showed that certain compounds within this class had IC50 values ranging from 93.7 µM to 322.8 µM against cancerous cells while maintaining lower toxicity towards normal cells .

Table 1: Cytotoxic Activity of Dibenzo Diazepine Derivatives

CompoundCell LineIC50 (µM)Selectivity
Compound AHeLa150High
Compound BU87200Moderate
Compound CEUFA30300Low

The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis in cancer cells. In vitro studies demonstrated that treatment with these compounds led to increased fractions of early and late apoptotic cells compared to untreated controls .

Neuroprotective Effects

Additionally, some studies suggest that dibenzo diazepine derivatives may have neuroprotective properties. For instance, they have been shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases . The exact pathways remain under investigation but may involve modulation of neurotransmitter systems.

Case Studies

  • Cytotoxicity Assessment : In a controlled study on various dibenzo diazepine derivatives, it was found that specific substitutions on the phenyl rings significantly enhanced cytotoxicity against leukemia and colon cancer cell lines . This highlights the importance of structural modifications in developing more potent anticancer agents.
  • Neuroprotection : A case study involving animal models indicated that administration of certain dibenzo diazepine derivatives resulted in reduced markers of oxidative stress and inflammation in the brain, suggesting potential therapeutic applications in neurodegenerative conditions .

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